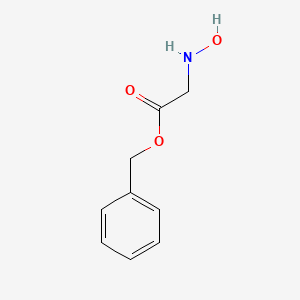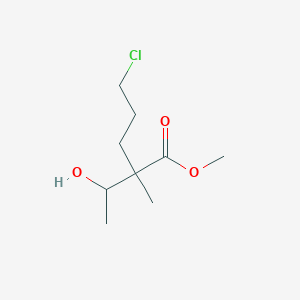
Methyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate is an organic compound with a complex structure It is characterized by the presence of a methyl ester group, a chlorine atom, and a hydroxyethyl group attached to a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate typically involves multiple steps. One common method includes the chlorination of a suitable precursor, followed by esterification and hydroxyethylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize efficiency and cost-effectiveness while maintaining stringent quality control standards. The use of automated systems and advanced monitoring techniques ensures consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Methyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-methylpentanoate: Lacks the hydroxyethyl group.
Ethyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate: Has an ethyl ester group instead of a methyl ester.
Methyl 5-bromo-2-(1-hydroxyethyl)-2-methylpentanoate: Contains a bromine atom instead of chlorine.
Uniqueness
Methyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in various fields.
Properties
CAS No. |
59057-07-7 |
|---|---|
Molecular Formula |
C9H17ClO3 |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
methyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate |
InChI |
InChI=1S/C9H17ClO3/c1-7(11)9(2,5-4-6-10)8(12)13-3/h7,11H,4-6H2,1-3H3 |
InChI Key |
NXFGCYWPXQEUQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(CCCCl)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


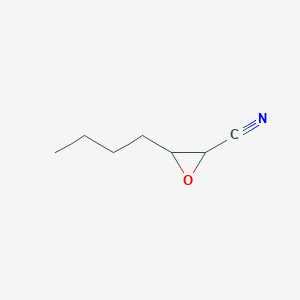
![4,6-Diphenyl-1H,3H-thieno[3,4-c]furan](/img/structure/B14607538.png)
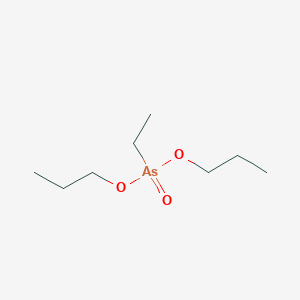
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)
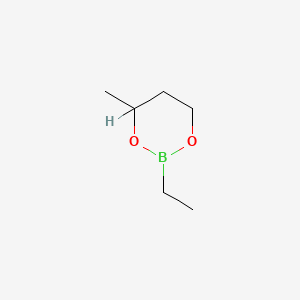



![4-[(Cyclohept-1-en-1-yl)oxy]morpholine](/img/structure/B14607566.png)
![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)
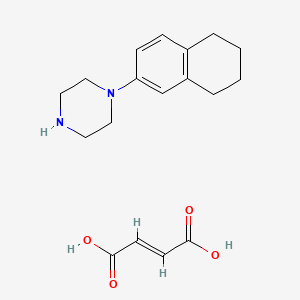
![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene](/img/structure/B14607602.png)
![6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14607609.png)
